Cas no 1073371-99-9 (3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester)

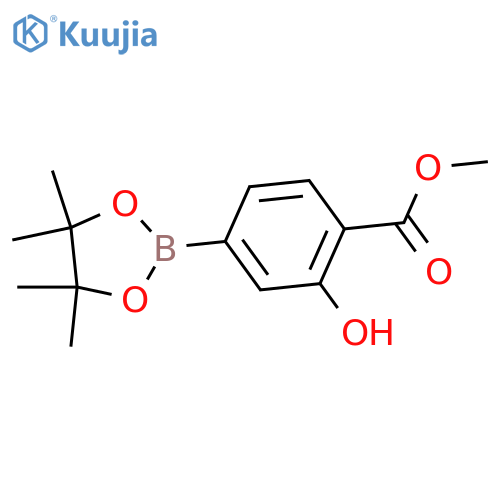

1073371-99-9 structure

商品名:3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester

CAS番号:1073371-99-9

MF:C14H19BO5

メガワット:278.108664751053

MDL:MFCD08458200

CID:839985

PubChem ID:17998928

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

-

- Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester

- 3-Hydroxy-4-methoxycarbonylphenylboronic acid, pinacol ester

- YSB37199

- YSZC1595

- 3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester, AldrichCPR

- AKOS015960150

- 1073371-99-9

- CS-0100676

- NS00015793

- 3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester

- Methyl2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- FS-5869

- Benzoic acid, 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester

- SY029124

- SCHEMBL2697552

- J-001886

- Methyl 2-hydroxybenzoate-4-boronic acid pinacol ester

- SRYGMLVCVMGUTB-UHFFFAOYSA-N

- W18499

- MFCD08458200

- XH0346

- methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)salicylate

- DB-112065

- DTXSID90592146

- 3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester

-

- MDL: MFCD08458200

- インチ: InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8,16H,1-5H3

- InChIKey: SRYGMLVCVMGUTB-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2=CC(=C(C=C2)C(=O)OC)O)O1

計算された属性

- せいみつぶんしりょう: 278.13300

- どういたいしつりょう: 278.1325539g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65Ų

じっけんとくせい

- PSA: 64.99000

- LogP: 1.47800

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A722212-1g |

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

1073371-99-9 | 98% | 1g |

$56.0 | 2025-02-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171316-5g |

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

1073371-99-9 | 97% | 5g |

¥2050.00 | 2024-08-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-299065-250mg |

3-Hydroxy-4-methoxycarbonylphenylboronic acid, pinacol ester, |

1073371-99-9 | 250mg |

¥2407.00 | 2023-09-05 | ||

| Ambeed | A722212-250mg |

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

1073371-99-9 | 98% | 250mg |

$26.0 | 2025-02-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H165808-1g |

3-Hydroxy-4-methoxycarbonylphenylboronic acid pinacol ester |

1073371-99-9 | 1g |

¥2,444.00 | 2021-05-21 | ||

| Chemenu | CM130449-1g |

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

1073371-99-9 | 98% | 1g |

$215 | 2023-11-25 | |

| Chemenu | CM130449-5g |

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

1073371-99-9 | 98% | 5g |

$498 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1000957-5g |

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

1073371-99-9 | 95% | 5g |

$1000 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X53485-250mg |

Methyl 2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

1073371-99-9 | 98% | 250mg |

¥191.0 | 2023-09-05 | |

| abcr | AB175545-250 mg |

3-Hydroxy-4-methoxycarbonylphenylboronic acid, pinacol ester, 97%; . |

1073371-99-9 | 97% | 250mg |

€161.00 | 2023-05-07 |

3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

1073371-99-9 (3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1073371-99-9)3-Hydroxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester

清らかである:99%

はかる:5g

価格 ($):166.0